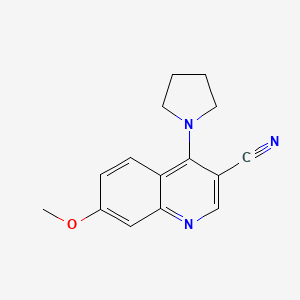
7-甲氧基-4-吡咯烷-1-基喹啉-3-腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is characterized by the presence of a methoxy group, a pyrrolidine ring, and a quinoline core, making it a versatile molecule for research and development.
科学研究应用
7-Methoxy-4-pyrrolidin-1-ylquinoline-3-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities, as suggested by preliminary studies.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
准备方法
The synthesis of 7-Methoxy-4-pyrrolidin-1-ylquinoline-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinoline core is replaced by a pyrrolidine moiety.
Methoxylation: The methoxy group is introduced through methylation reactions, typically using methyl iodide or dimethyl sulfate under basic conditions.
Carbonitrile Formation: The carbonitrile group is introduced through a cyanation reaction, often using reagents like sodium cyanide or potassium cyanide under appropriate conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process efficiently.
化学反应分析
7-Methoxy-4-pyrrolidin-1-ylquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the carbonitrile group to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents like sodium ethoxide or sodium methoxide.
Hydrolysis: The carbonitrile group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis conditions.
Major products formed from these reactions include quinoline derivatives with varied functional groups, which can be further utilized in different applications.
作用机制
The mechanism of action of 7-Methoxy-4-pyrrolidin-1-ylquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. These interactions are mediated by the compound’s unique structural features, which allow it to fit into the binding pockets of target proteins .
相似化合物的比较
Similar compounds to 7-Methoxy-4-pyrrolidin-1-ylquinoline-3-carbonitrile include:
4-Pyrrolidin-1-ylquinoline-3-carbonitrile: Lacks the methoxy group, which may affect its binding affinity and biological activity.
7-Methoxyquinoline-3-carbonitrile: Lacks the pyrrolidine ring, which may reduce its versatility in chemical reactions.
7-Methoxy-4-pyrrolidin-1-ylquinoline:
The presence of the methoxy group, pyrrolidine ring, and carbonitrile group in 7-Methoxy-4-pyrrolidin-1-ylquinoline-3-carbonitrile makes it a unique and valuable compound for various research and industrial applications.
属性
IUPAC Name |
7-methoxy-4-pyrrolidin-1-ylquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-19-12-4-5-13-14(8-12)17-10-11(9-16)15(13)18-6-2-3-7-18/h4-5,8,10H,2-3,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBOZMBNFKPYLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=C(C(=C2C=C1)N3CCCC3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
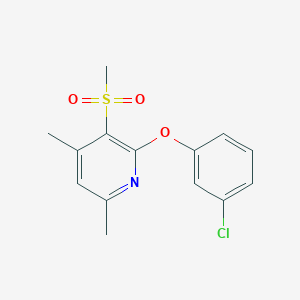
![17-[4-(Morpholine-4-carbonyl)phenyl]-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2,4,6,9(14),10,12-hexaene-16,18-dione](/img/structure/B2406037.png)
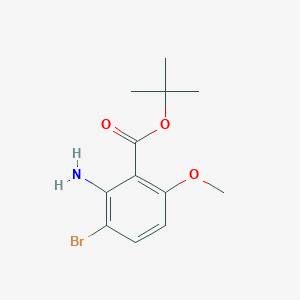
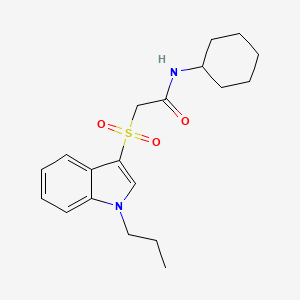
![2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2406040.png)

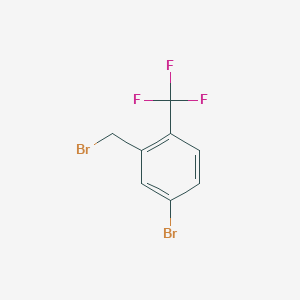
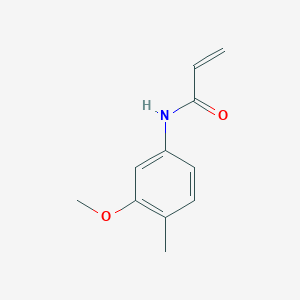
![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2406046.png)
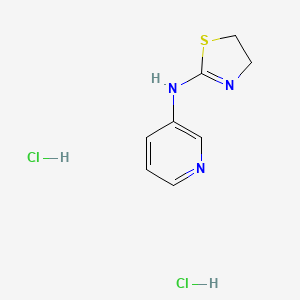
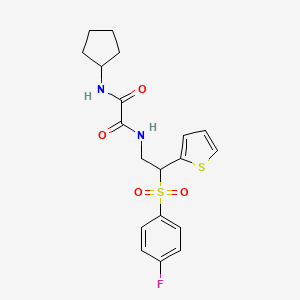
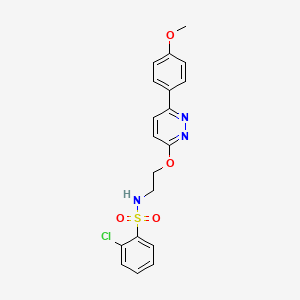
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-benzothiazol-2-amine](/img/structure/B2406054.png)
![4-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-3-methyl-N-(2-methylpropyl)benzamide](/img/structure/B2406057.png)
